3-Amino-3-cianoazetidina-1-carboxilato de terc-butilo

Descripción general

Descripción

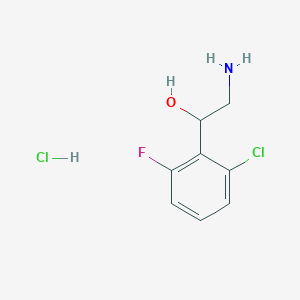

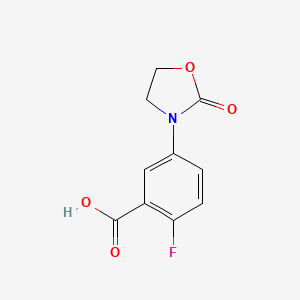

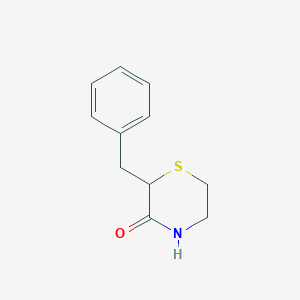

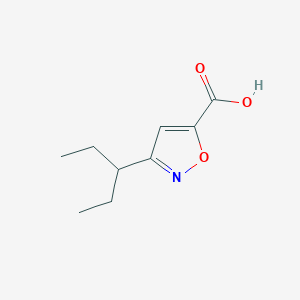

“Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación

Química Medicinal

El 3-amino-3-cianoazetidina-1-carboxilato de terc-butilo es un valioso bloque de construcción en la química medicinal. Se utiliza para sintetizar derivados del ácido azetidina-3-carboxílico, que son integrales para los agonistas del receptor de esfingosina-1-fosfato (S1P) . Estos agonistas son posibles tratamientos para la esclerosis múltiple, ya que regulan la proliferación, migración y supervivencia celular, convirtiéndolos en objetivos para enfermedades inflamatorias, autoinmunidad y tratamiento del cáncer .

Agricultura

En el sector agrícola, los derivados de este compuesto podrían explorarse para desarrollar nuevos agroquímicos. Si bien las aplicaciones específicas en agricultura no se citan directamente, las propiedades químicas sugieren una utilidad potencial en la síntesis de compuestos que podrían afectar el crecimiento de las plantas o la resistencia a las plagas .

Ciencia de Materiales

El grupo terc-butilo en este compuesto lo convierte en un candidato para crear polímeros o recubrimientos con posibles aplicaciones en la ciencia de materiales. Su forma física sólida a temperatura ambiente y su estabilidad bajo refrigeración sugieren que podría contribuir al desarrollo de nuevos materiales con propiedades térmicas específicas .

Ciencia Ambiental

Si bien no se detallan las aplicaciones directas en la ciencia ambiental, las características del compuesto implican un posible uso en procesos de remediación ambiental. Sus grupos ciano y amino podrían interactuar con contaminantes, ayudando en su descomposición o secuestro .

Bioquímica

En bioquímica, el this compound se puede utilizar para estudiar las interacciones enzima-sustrato debido a su complejidad estructural. Podría servir como un imitador de bioquímicos naturales, ayudando a dilucidar las vías y reacciones dentro de las células .

Farmacología

Farmacológicamente, el compuesto podría utilizarse en el diseño y descubrimiento de fármacos. Su estructura permite la creación de fármacos de molécula pequeña que pueden interactuar con diversos objetivos biológicos. La capacidad del compuesto para ser modificado en una gama de derivados lo convierte en una herramienta versátil para desarrollar nuevos medicamentos .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin burns, eye damage, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

- tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate may exert its effects through various mechanisms:

Propiedades

IUPAC Name |

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBBSVDHIWMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)

![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)